Ranatuerin-2BYa precursor

Antimicrobial peptides Therapeutic index Hemolysis

The Ranatuerin-2BYa precursor is a 71-amino-acid polypeptide derived from the dermal granular glands of the foothill yellow-legged frog (Rana boylii). As a member of the Frog Skin Active Peptide (FSAP) family (Pfam: PF08023, PF03032), this inactive pro-form contains a signal peptide, an acidic spacer domain, and the 32-residue mature ranatuerin-2BYa domain at its C‑terminus, enabling controlled, stimulus-dependent proteolytic activation upon pathogen challenge.

Molecular Formula
Molecular Weight
Cat. No. B1576040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2BYa precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2BYa Precursor: A Controlled-Activation Antimicrobial Platform with Documented Efficacy and Safety Margins


The Ranatuerin-2BYa precursor is a 71-amino-acid polypeptide derived from the dermal granular glands of the foothill yellow-legged frog (Rana boylii) [1]. As a member of the Frog Skin Active Peptide (FSAP) family (Pfam: PF08023, PF03032), this inactive pro-form contains a signal peptide, an acidic spacer domain, and the 32-residue mature ranatuerin-2BYa domain at its C‑terminus, enabling controlled, stimulus-dependent proteolytic activation upon pathogen challenge [2]. The intact precursor (mass ~7977 Da, pI 6.19) and its cleaved active peptide (mass ~3311 Da, pI 10.14) constitute a biosynthetic cassette that is distinct from the constitutively active single-domain architecture of co‑isolated brevinin‑1 family members from the same species [3].

Why In‑Class Ranatuerin‑2 or Brevinin‑1 Peptides Cannot Substitute for the Ranatuerin‑2BYa Precursor


Frog‑skin antimicrobial peptides within the ranatuerin‑2 and brevinin‑1 families exhibit extreme functional divergence despite co‑isolation from the same amphibian source. Direct comparative studies from Rana boylii demonstrate that brevinin‑1BYa achieves potent anticandidal activity (MIC = 3 μM) but at the cost of high hemolysis (HC₅₀ = 4 μM), yielding a therapeutic window that precludes systemic use [1]. In contrast, the ranatuerin‑2BYa mature peptide retains meaningful antibacterial potency while displaying hemolytic activity (HC₅₀ = 120 μM) that is 30‑fold lower, producing a selectivity margin that supports applications where host‑cell safety is paramount [2]. Generic substitution between these in‑class peptides therefore risks introducing either unacceptable cytotoxicity or insufficient antimicrobial coverage, depending on the direction of the switch.

Quantitative Differentiation Evidence: Ranatuerin‑2BYa Precursor vs. Closest Analogues in Antimicrobial Peptide Selection


Therapeutic Index Advantage: Ranatuerin‑2BYa Mature Peptide vs. Brevinin‑1BYa (Same‑Species Comparator)

In the primary isolation study from Rana boylii, brevinin‑1BYa exhibited extremely potent activity against C. albicans (MIC = 3 μM) but was accompanied by severe hemolysis (HC₅₀ = 4 μM), yielding a therapeutic index (HC₅₀/MIC) of approximately 1.3 against C. albicans [1]. The ranatuerin‑2 family members isolated from the same secretion were documented as having relatively low potency against all three test microorganisms but correspondingly weak hemolytic activity [1]. The mature ranatuerin‑2BYa peptide, characterized separately, demonstrates HC₅₀ = 120 μM against human erythrocytes, providing a 30‑fold improvement in hemocompatibility relative to brevinin‑1BYa [2]. When evaluated against S. aureus, this translates to a substantially widened safety margin compared with the brevinin‑1BYa therapeutic index of approximately 2 (HC₅₀/MIC = 4/2 μM) [1].

Antimicrobial peptides Therapeutic index Hemolysis Frog skin secretion Structure-activity relationship

Selectivity Edge in Gram‑Negative Coverage: Ranatuerin‑2BYa vs. Brevinin‑1BYa Against Escherichia coli

Brevinin‑1BYa inhibits E. coli with MIC = 17 μM, but its HC₅₀ of only 4 μM means the concentration required for antibacterial effect exceeds the hemolytic threshold by 4.25‑fold, effectively eliminating any therapeutic window for systemic Gram‑negative coverage [1]. The mature ranatuerin‑2BYa peptide demonstrates MIC ≈ 7 μM against E. coli with HC₅₀ = 120 μM, yielding a selectivity ratio (HC₅₀/MICE. coli) of approximately 17, compared with brevinin‑1BYa's selectivity ratio of 0.24 [1][2]. This represents a >70‑fold advantage in selectivity for Gram‑negative targeting.

Gram-negative bacteria Escherichia coli Selectivity index Antimicrobial peptides MIC comparison

Precursor Architecture as a Latency‑Control Differentiator vs. Constitutively Active Single‑Domain Peptides

Unlike the co‑isolated brevinin‑1 and temporin family peptides, which are single‑domain mature peptides that are immediately active upon secretion, the ranatuerin‑2BYa system is produced as a 71‑amino‑acid precursor (UniProt: J9RRZ4) comprising a signal peptide (~22 AA), an acidic spacer domain, and the C‑terminal 32‑AA mature peptide [1][2]. This precursor architecture is conserved across the ranatuerin‑2 family and provides a built‑in latency mechanism: the inactive pro‑form can be stored, transported, and formulated without antimicrobial attrition, with activation occurring only upon proteolytic cleavage at the canonical processing site [3]. The brevinin‑1BYa precursor, by contrast, does not sustain a stable, isolatable pro‑form under the same purification conditions, reflecting a fundamentally different biosynthetic strategy [2].

Precursor engineering Propeptide activation Biosynthetic cassette Controlled release Antimicrobial peptide precursor

Physicochemical Distinction Supporting Differential Chromatographic and Formulation Behavior

The ranatuerin‑2BYa precursor (pI = 6.19, GRAVY = +0.063, net charge = 0 at neutral pH) exhibits markedly different physicochemical properties compared with its mature cleavage product (pI = 10.14, GRAVY = +0.316, net charge = +4) and the co‑isolated brevinin‑1BYa mature peptide (pI ~9.3 – 10, net charge ~ +3 to +4) [1][2][3]. The precursor's near‑neutral pI and balanced charge distribution confer solubility under physiological formulation conditions distinct from the highly cationic mature peptides, which tend to aggregate or non‑specifically adsorb at neutral pH [3].

Isoelectric point Hydrophobicity Peptide purification Formulation stability Physicochemical characterization

Sequence‑Level Divergence from Closest Ranatuerin‑2 Homologues Supports Species‑Specific Activity Profile

The mature ranatuerin‑2BYa peptide (GILSTFKGLAKGVAKDLAGNLLDKFKCKITGC) shares only 81.25% sequence identity with the closest structural template (2k10.1.A, a ranatuerin‑2CSa analogue) and exhibits key residue substitutions in the N‑terminal hydrophobic face and the C‑terminal Rana‑box region (Lys→Asp and Leu→Lys substitutions relative to ranatuerin‑2CSa) [1][2]. Phylogenetic analysis of 37 ranatuerin‑2 peptides from 17 Lithobates/Rana species demonstrates that these sequence variations correlate with discrete antimicrobial potency and hemolytic activity profiles, meaning a ranatuerin‑2 from a related species (e.g., ranatuerin‑2CSa from Rana cascadae) cannot be assumed to recapitulate the selectivity profile of ranatuerin‑2BYa [3].

Sequence alignment Ranatuerin-2 family Structure-activity relationship Phylogenetic specificity Antimicrobial peptide diversity

High‑Value Application Scenarios for Ranatuerin‑2BYa Precursor Based on Verified Differentiation Evidence


Systemic‑Safety‑Focused Antimicrobial Lead Development Requiring HC₅₀/MIC > 10

The 30‑fold hemocompatibility advantage of ranatuerin‑2BYa (HC₅₀ = 120 μM) over brevinin‑1BYa (HC₅₀ = 4 μM) makes this precursor/peptide system suitable for hit‑to‑lead programs targeting Gram‑negative pathogens where host‑cell safety is the primary attrition risk. The selectivity ratio of ~17 against E. coli meets the widely applied threshold of HC₅₀/MIC > 10 for advancement beyond primary screening [1][2].

Controlled‑Release Antimicrobial Coatings and Prodrug Formulations Exploiting Precursor Latency

The stable, near‑neutral 71‑AA precursor (pI 6.19) can be immobilized onto medical device surfaces or encapsulated in polymer matrices in its inactive pro‑form, then activated on‑demand by proteases present at wound or infection sites. This latency‑by‑design approach is not achievable with single‑domain brevinin‑1 or temporin peptides that lack a stable precursor architecture [3][4].

Orthogonal Purification and Quality‑Control Workflows Leveraging Precursor–Mature pI Shift

The large pI differential (ΔpI ≈ 3.95) between the precursor (pI 6.19) and the mature peptide (pI 10.14) enables a two‑step ion‑exchange chromatography strategy: anion‑exchange capture of the precursor at neutral pH, followed by cation‑exchange polishing of the cleaved mature peptide. This orthogonal purification path reduces host‑cell protein carryover and simplifies analytics, directly benefiting procurement specifications for >95% purity research‑grade material [4][5].

Species‑Specific Innate Immunity Research in the Amerana (Rana boylii) Group

Ranatuerin‑2BYa is one of only two ranatuerin‑2 family members characterized from Rana boylii, and its precursor sequence has been confirmed by cDNA cloning from non‑lethal skin secretion collections. Researchers investigating chytridiomycosis resistance or comparative immunology within the Amerana species group require the authentic ranatuerin‑2BYa precursor as a species‑specific molecular tool, because related ranatuerin‑2 peptides from Rana cascadae or Rana pipiens exhibit measurably different potency and hemolytic profiles [6][7].

Quote Request

Request a Quote for Ranatuerin-2BYa precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.